molecular formula C24H19Cl2NO4S B12464716 2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate

2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate

Cat. No.: B12464716
M. Wt: 488.4 g/mol
InChI Key: PVCDTQPMPMKNGP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 3-({4-[(4-chlorophenyl)sulfanyl]phenyl}carbamoyl)propanoate is a complex organic compound characterized by the presence of chlorophenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-({4-[(4-chlorophenyl)sulfanyl]phenyl}carbamoyl)propanoate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds . These intermediates are then further reacted under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 3-({4-[(4-chlorophenyl)sulfanyl]phenyl}carbamoyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 3-({4-[(4-chlorophenyl)sulfanyl]phenyl}carbamoyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-({4-[(4-chlorophenyl)sulfanyl]phenyl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 3-({4-[(4-chlorophenyl)sulfanyl]phenyl}carbamoyl)propanoate is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H19Cl2NO4S

Molecular Weight

488.4 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-[4-(4-chlorophenyl)sulfanylanilino]-4-oxobutanoate

InChI

InChI=1S/C24H19Cl2NO4S/c25-17-3-1-16(2-4-17)22(28)15-31-24(30)14-13-23(29)27-19-7-11-21(12-8-19)32-20-9-5-18(26)6-10-20/h1-12H,13-15H2,(H,27,29)

InChI Key

PVCDTQPMPMKNGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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